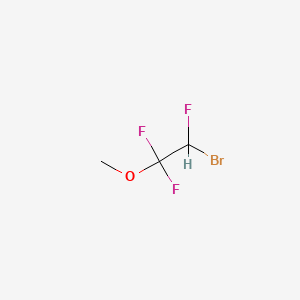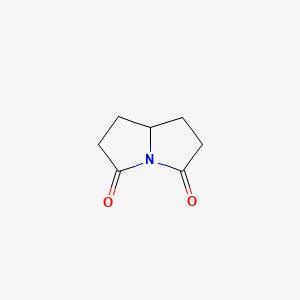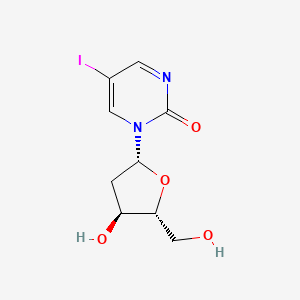
Roxifiban
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Roxifiban is a novel oral platelet glycoprotein IIb/IIIa receptor inhibitor. It has been studied for its potential use in patients with stable coronary artery disease. This compound works by inhibiting platelet aggregation, which is crucial in preventing thrombotic cardiovascular events .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Roxifiban and its active free acid form, XV459, were synthesized at DuPont Pharmaceuticals Co. The synthesis involves the formation of isoxazolines, which are non-peptide glycoprotein IIb/IIIa antagonists .
Industrial Production Methods: The industrial production of this compound involves automated sample preparation techniques. For instance, a Zymark tablet processing workstation II (TPWII) has been used for automated sample preparations, including composite assay, content uniformity, weight variation, and degradation products testing .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Roxifiban unterliegt verschiedenen chemischen Reaktionen, einschließlich der Komplexierung mit Technetium-99m (99mTc) für die molekulare Bildgebung .
Häufige Reagenzien und Bedingungen: Für die Herstellung von 99mTc-Roxifiban umfassen die Reagenzien Technetium-99m, this compound und Zinnchlorid-Dihydrat (SnCl2·2H2O). Die Reaktionsbedingungen umfassen die Komplexierung von etwa 750 MBq Technetium-99m mit 2,5 mg this compound in Gegenwart von 150 µg Zinnchlorid-Dihydrat .
Hauptprodukte: Das Hauptprodukt, das aus der Reaktion von this compound mit Technetium-99m gebildet wird, ist 99mTc-Roxifiban, ein potenzielles Mittel für die molekulare Bildgebung zum Nachweis und zur Lokalisierung akuter Venenthrombosen .
Wissenschaftliche Forschungsanwendungen
Roxifiban hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Molekulare Bildgebung: 99mTc-Roxifiban wird als Mittel für die molekulare Bildgebung zum Nachweis und zur Lokalisierung akuter Venenthrombosen verwendet.
Pharmazeutische Industrie: this compound wird zur Bestimmung von Polymorphen unter Verwendung von Elektronenbeugung und Synchrotron-Röntgenpulverdiffraktionstechniken eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Hemmung des Glykoprotein-IIb/IIIa-Rezeptors auf Thrombozyten. Diese Hemmung verhindert die Bindung von Fibrinogen an den Rezeptor, wodurch die Thrombozytenaggregation gehemmt wird. Die pharmakodynamische Reaktion von this compound ist dosisabhängig, wobei höhere Dosen mit höheren Hemmungsraten der Thrombozyten korrelieren .
Wirkmechanismus
Roxifiban exerts its effects by inhibiting the glycoprotein IIb/IIIa receptor on platelets. This inhibition prevents the binding of fibrinogen to the receptor, thereby inhibiting platelet aggregation. The pharmacodynamic response of this compound is dose-dependent, with higher dosages correlating with higher levels of platelet inhibition .
Vergleich Mit ähnlichen Verbindungen
Roxifiban wird mit anderen Glykoprotein-IIb/IIIa-Rezeptor-Antagonisten wie Orbofiban und Abciximab verglichen. Im Gegensatz zu Orbofiban zeigt this compound keine signifikanten Veränderungen seiner Thrombozytenbindungsaffinität als Reaktion auf Veränderungen der Kalziumkonzentration . Ähnliche Verbindungen umfassen:
- Orbofiban
- Abciximab
- Tirofiban
This compound zeichnet sich durch seine orale Verabreichungsroute und seine spezifische Bindungskinetik aus, was es zu einem einzigartigen und wirksamen Hemmstoff der Thrombozytenaggregation macht.
Eigenschaften
CAS-Nummer |
170902-47-3 |
|---|---|
Molekularformel |
C21H29N5O6 |
Molekulargewicht |
447.5 g/mol |
IUPAC-Name |
methyl (2S)-2-(butoxycarbonylamino)-3-[[2-[(5R)-3-(4-carbamimidoylphenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetyl]amino]propanoate |
InChI |
InChI=1S/C21H29N5O6/c1-3-4-9-31-21(29)25-17(20(28)30-2)12-24-18(27)11-15-10-16(26-32-15)13-5-7-14(8-6-13)19(22)23/h5-8,15,17H,3-4,9-12H2,1-2H3,(H3,22,23)(H,24,27)(H,25,29)/t15-,17+/m1/s1 |
InChI-Schlüssel |
IRAXRQFCCSHQDX-WBVHZDCISA-N |
SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Isomerische SMILES |
CCCCOC(=O)N[C@@H](CNC(=O)C[C@H]1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Kanonische SMILES |
CCCCOC(=O)NC(CNC(=O)CC1CC(=NO1)C2=CC=C(C=C2)C(=N)N)C(=O)OC |
Aussehen |
Solid powder |
| 170902-47-3 | |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Roxifiban; DMP754; DMP 754; DMP-754; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















